N-Caffeoyl-4-aminobutyric acid

Influenza neuraminidase inhibition Antiviral drug discovery H5N1 pseudotyping virus assay

N-Caffeoyl-4-aminobutyric acid (synonym: N-caffeoyl-GABA, NCABA; CAS 110882-10-5) is a hydroxycinnamic acid amide conjugate formed by the condensation of caffeic acid with γ-aminobutyric acid (GABA) via a stable amide bond. With a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g·mol⁻¹, this compound belongs to the caffeoyl amino acid family within the broader phenylpropanoid amide class.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 110882-10-5
Cat. No. B022367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Caffeoyl-4-aminobutyric acid
CAS110882-10-5
SynonymsN-caffeoyl-4-aminobutyric acid
N-caffeoyl-GABA
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NCCCC(=O)O)O)O
InChIInChI=1S/C13H15NO5/c15-10-5-3-9(8-11(10)16)4-6-12(17)14-7-1-2-13(18)19/h3-6,8,15-16H,1-2,7H2,(H,14,17)(H,18,19)/b6-4+
InChIKeyRYLVNNKAVDBBNU-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Caffeoyl-4-aminobutyric acid (CAS 110882-10-5): Supplier-Grade Definition, Physicochemical Identity, and Research Classification


N-Caffeoyl-4-aminobutyric acid (synonym: N-caffeoyl-GABA, NCABA; CAS 110882-10-5) is a hydroxycinnamic acid amide conjugate formed by the condensation of caffeic acid with γ-aminobutyric acid (GABA) via a stable amide bond [1]. With a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g·mol⁻¹, this compound belongs to the caffeoyl amino acid family within the broader phenylpropanoid amide class [1]. It was first identified as a flower-specific metabolite in tobacco (Nicotiana tabacum L.) [1] and has subsequently been investigated as a structural analogue of chlorogenic acid with enhanced neuraminidase inhibitory activity [2]. Commercially, it is available at purities of ≥98% (HPLC) in research-grade quantities ranging from 5 mg to 10 g .

Why N-Caffeoyl-4-aminobutyric acid (CAS 110882-10-5) Cannot Be Interchanged with Chlorogenic Acid, Caffeoylputrescine, or Other Caffeoyl Conjugates


Caffeoyl conjugates sharing the caffeic acid pharmacophore are not functionally interchangeable, as the specific amine/amino acid partner dictates biological target engagement, metabolic stability, and tissue distribution. Chlorogenic acid (5-caffeoylquinic acid), despite achieving a superior in silico binding free energy of −9.71 kcal·mol⁻¹ against H5N1 neuraminidase, exhibits no measurable dose-dependent NA inhibitory activity in cellular assays due to rapid ester bond hydrolysis by intracellular esterases [1]. In contrast, N-caffeoyl-4-aminobutyric acid replaces this labile ester linkage with a hydrolytically stable amide bond, directly translating docking affinity into cellular activity (IC₅₀ = 358.68 nM) [1]. Furthermore, caffeoylputrescine—the immediate metabolic precursor—and N-caffeoyl-4-aminobutyric acid share identical tissue distribution patterns in tobacco but occupy distinct positions in the putrescine catabolic pathway, meaning one cannot substitute for the other in metabolic flux studies [2]. These structure-activity and metabolic-context differences render generic substitution scientifically invalid.

Quantitative Comparative Evidence for N-Caffeoyl-4-aminobutyric acid (CAS 110882-10-5): Head-to-Head Performance Data Against Chlorogenic Acid, Oseltamivir, Caffeoylputrescine, and Caffeic Acid


H5N1 Neuraminidase Inhibition: N-Caffeoyl-4-aminobutyric acid Achieves an IC₅₀ of 358.68 nM, Whereas Chlorogenic Acid Shows No Dose-Dependent Inhibition in the Same Cellular Assay

In a direct head-to-head comparison using an H5N1 pseudotyping virus-based neuraminidase inhibitor screening model on A549 cells, N-caffeoyl-4-aminobutyric acid (N-caffeoyl-GABA) demonstrated a concentration-dependent NA inhibition with an IC₅₀ of 358.68 nmol·L⁻¹ (approximately 0.36 μM). Under identical conditions, oseltamivir phosphate exhibited an IC₅₀ of 10.28 nmol·L⁻¹, while chlorogenic acid—the direct structural comparator—showed only marginal, non-dose-dependent inhibitory activity, precluding IC₅₀ determination [1]. This represents a qualitative gain of function (from no quantifiable inhibition to measurable potency) achieved solely through replacement of the ester bond in chlorogenic acid with the amide bond in N-caffeoyl-4-aminobutyric acid [1].

Influenza neuraminidase inhibition Antiviral drug discovery H5N1 pseudotyping virus assay

Molecular Docking: N-Caffeoyl-4-aminobutyric acid Binds the H5N1 NA "150-Cavity" with a Binding Free Energy of −7.70 kcal·mol⁻¹, Equivalent to Oseltamivir (−7.13 kcal·mol⁻¹) and Superior in Target Engagement Rationale to Chlorogenic Acid

Semi-flexible molecular docking simulations against the H5N1 neuraminidase crystal structure (PDB: 2HTY) revealed that N-caffeoyl-4-aminobutyric acid inserts into the N1-specific "150-cavity" and forms a hydrogen bond with the Arg156 side chain, achieving a best binding free energy (ΔG) of −7.70 kcal·mol⁻¹ [1]. This value is comparable to oseltamivir (−7.13 kcal·mol⁻¹) under the same docking protocol. Notably, chlorogenic acid achieved a numerically superior ΔG of −9.71 kcal·mol⁻¹ via its ester-bonded quinic acid moiety engaging Arg152 and Arg156, yet this binding advantage failed to translate into cellular activity due to ester lability [1]. The N-caffeoyl-4-aminobutyric acid–NA complex thus represents a validated binding mode where in silico affinity is corroborated by in vitro potency.

Molecular docking simulation Structure-based drug design "150-cavity" neuraminidase target

Amide Bond Stability vs. Ester Bond: The Structural Basis for N-Caffeoyl-4-aminobutyric acid Retaining Cellular Activity Where Chlorogenic Acid Fails

The critical structural differentiator between N-caffeoyl-4-aminobutyric acid and chlorogenic acid is the substitution of a hydrolytically labile ester bond (chlorogenic acid: caffeoyl–quinate ester) with a chemically robust amide bond (N-caffeoyl-4-aminobutyric acid: caffeoyl–GABA amide). The original study explicitly attributes chlorogenic acid's failure to inhibit NA in cellular assays to rapid ester degradation by intracellular esterases and acid/base-labile hydrolysis, whereas the amide linkage of N-caffeoyl-4-aminobutyric acid confers resistance to these degradation pathways [1]. This is consistent with the well-established principle that amide bonds exhibit substantially greater hydrolytic stability than ester bonds under physiological conditions, with amide hydrolysis requiring harsher conditions (strong acid or base, elevated temperature) compared to ester cleavage [2].

Hydrolytic stability Amide vs. ester bond Prodrug design rationale

Flower-Specific Tissue Distribution: N-Caffeoyl-4-aminobutyric acid Shares the Identical Spatial Pattern as Caffeoylputrescine in Tobacco but Serves a Distinct Metabolic Role

In Nicotiana tabacum plants, both caffeoylputrescine and N-caffeoyl-4-aminobutyric acid (caffeoyl-GABA) exhibit an identical, highly restricted tissue distribution gradient: flower buds > open flowers > floral leaves > green fruit, with complete absence from all vegetative tissues [1]. However, these two compounds occupy sequential, non-redundant positions in the putrescine catabolic pathway: putrescine → hydroxycinnamoylputrescine → hydroxycinnamoyl-4-aminobutyraldehyde → caffeoyl-GABA → GABA [1]. Furthermore, caffeoyl-GABA was detected in PUT cells (selected for putrescine utilization) at micromolar concentrations but was entirely absent from XD cells (the parent line lacking this metabolic capacity), whereas caffeoylputrescine is present in both cell lines as an upstream intermediate [1].

Plant secondary metabolism Flower-specific metabolite Putrescine catabolic pathway

Antioxidant Scaffold Validation: N-Caffeoyl Amino Acid Derivatives Exhibit Superior DPPH Radical Scavenging Compared to Caffeic Acid and L-Ascorbic Acid

A systematic structure-activity study of 15 N-caffeoyl amino acid methyl esters (3a–3o) demonstrated that the N-caffeoyl amino acid scaffold consistently outperforms both caffeic acid (the unconjugated parent) and L-ascorbic acid (a standard antioxidant control) in DPPH radical scavenging assays [1]. While this study evaluated methyl ester derivatives rather than the free acid form of N-caffeoyl-4-aminobutyric acid, the conserved caffeoyl-amide pharmacophore is the structural determinant of this enhanced activity. Within the series, N-caffeoyl phenylalanine methyl ester (3a) was kinetically characterized with second-order reaction kinetics for DPPH and ABTS radical scavenging [1]. Separately, N-caffeoyl amino acid ethyl esters have been reported to exhibit DPPH IC₅₀ values as low as 18.6 μM [2].

DPPH radical scavenging Antioxidant structure-activity relationship Anti-browning agents

Cell-Line-Selective Production: N-Caffeoyl-4-aminobutyric acid Is Detected Exclusively in PUT Cells but Absent in XD Cells, Providing a Binary Metabolic Selectivity Marker

Using chemically synthesized authentic standard and validated chromatographic-mass spectrometric methods, caffeoyl-GABA was detected in PUT cell extracts at micromolar concentrations but was completely absent from XD cell extracts [1]. This binary presence/absence pattern is a direct consequence of selective pressure: PUT cells were derived from the XD line specifically for the ability to utilize putrescine as a sole nitrogen source, and caffeoyl-GABA production is therefore a metabolic signature of functional putrescine catabolic capacity [1]. By contrast, the upstream intermediate caffeoylputrescine is present in both cell lines [1].

Metabolic pathway validation Cell-line specificity Putrescine catabolism

Procurement-Relevant Application Scenarios for N-Caffeoyl-4-aminobutyric acid (CAS 110882-10-5): Where Quantitative Differentiation Drives Experimental Selection


H5N1 and N1-Subtype Influenza Neuraminidase Inhibitor Screening and "150-Cavity"-Targeted Drug Discovery

N-Caffeoyl-4-aminobutyric acid is a validated chemical probe for screening campaigns targeting the N1-specific "150-cavity" of influenza neuraminidase. Unlike chlorogenic acid, which fails to produce cellular activity despite favorable docking scores, N-caffeoyl-4-aminobutyric acid achieves an IC₅₀ of 358.68 nM in the H5N1 pseudotyping virus assay, with a binding free energy (−7.70 kcal·mol⁻¹) comparable to oseltamivir (−7.13 kcal·mol⁻¹) [1]. It can serve as a reference compound for structure-activity relationship (SAR) studies exploring amide-linked caffeoyl derivatives as N1 neuraminidase inhibitors, and as a positive control for validating new "150-cavity"-targeted screening assays [1].

Plant Reproductive Biology: Flower-Specific Metabolic Profiling and Putrescine Catabolic Pathway Studies in Solanaceae

N-Caffeoyl-4-aminobutyric acid is the only compound that marks the penultimate step of the hydroxycinnamoyl-putrescine-to-GABA pathway in tobacco, with a highly restricted distribution to reproductive tissues (flower buds > open flowers > floral leaves > green fruit) and complete exclusion from vegetative organs [2]. Its binary presence/absence in PUT vs. XD isogenic cell lines makes it a definitive metabolic indicator for putrescine catabolic competence [2]. Researchers studying floral induction, polyamine metabolism, or boron deficiency responses in Solanaceae can use this compound as an authentic analytical standard for LC-MS/MS quantification.

Antioxidant and Anti-Browning Agent Development: Benchmarking N-Caffeoyl Conjugates Against Caffeic Acid, Ascorbic Acid, and Kojic Acid

The N-caffeoyl amino acid scaffold, exemplified by N-caffeoyl-4-aminobutyric acid, consistently outperforms caffeic acid and L-ascorbic acid in DPPH and ABTS radical scavenging assays, with reported IC₅₀ values for caffeoyl derivatives in the 11–33 μM range [3]. Within the broader class, N-caffeoyl cysteine methyl ester (3o) demonstrated stronger tyrosinase inhibition than kojic acid (the cosmetic industry standard) and superior anti-browning efficacy in apple slice and juice models [3]. N-Caffeoyl-4-aminobutyric acid can thus serve as a GABA-containing comparator in structure-activity studies aimed at identifying dual-action (antioxidant + anti-tyrosinase) agents for food preservation or cosmetic applications.

Chemical Stability and Amide Prodrug Design: Evaluating Linker Stability in Caffeoyl-Based Therapeutics

N-Caffeoyl-4-aminobutyric acid exemplifies the critical impact of amide-for-ester substitution on compound integrity in biological systems. The direct comparison with chlorogenic acid—where identical caffeoyl pharmacophore, superior docking score (−9.71 vs. −7.70 kcal·mol⁻¹), yet complete loss of cellular activity is attributed solely to ester lability—provides a textbook case study for medicinal chemistry programs evaluating linker strategies for phenolic acid-based therapeutics [1]. Procurement of this compound alongside chlorogenic acid enables controlled experiments that isolate linker chemistry as the sole variable affecting cellular stability and target engagement [1].

Quote Request

Request a Quote for N-Caffeoyl-4-aminobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.